Ala-asp

Descripción general

Descripción

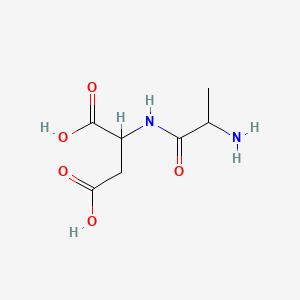

Ala-asp, also known as alanine-aspartic acid, is a dipeptide composed of the amino acids alanine and aspartic acid. Dipeptides are molecules consisting of two amino acids linked by a single peptide bond. This compound is a naturally occurring compound found in various biological systems and has significant roles in biochemical processes.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of ala-asp typically involves the formation of a peptide bond between the carboxyl group of alanine and the amino group of aspartic acid. This can be achieved through chemical synthesis methods such as:

Solid-phase peptide synthesis (SPPS): This method involves anchoring the C-terminal amino acid (aspartic acid) to a solid resin and sequentially adding the N-terminal amino acid (alanine) using coupling reagents like dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS).

Solution-phase synthesis: This method involves the direct coupling of alanine and aspartic acid in a solution using coupling agents like carbodiimides or active esters.

Industrial Production Methods

Industrial production of this compound can be achieved through enzymatic methods, where specific enzymes catalyze the formation of the peptide bond between alanine and aspartic acid. Enzymatic synthesis offers advantages such as higher specificity and milder reaction conditions compared to chemical synthesis.

Análisis De Reacciones Químicas

Types of Reactions

Ala-asp can undergo various chemical reactions, including:

Hydrolysis: The peptide bond in this compound can be hydrolyzed by proteolytic enzymes or acidic/basic conditions, resulting in the release of alanine and aspartic acid.

Oxidation: The side chain of aspartic acid can undergo oxidation, leading to the formation of oxaloacetic acid.

Substitution: The amino group of alanine can participate in substitution reactions with electrophiles, forming derivatives with different functional groups.

Common Reagents and Conditions

Hydrolysis: Enzymes like pepsin or trypsin, or acidic conditions (e.g., hydrochloric acid).

Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.

Substitution: Electrophiles such as acyl chlorides or alkyl halides.

Major Products Formed

Hydrolysis: Alanine and aspartic acid.

Oxidation: Oxaloacetic acid.

Substitution: Various alanine derivatives depending on the electrophile used.

Aplicaciones Científicas De Investigación

Biomedical Applications

Ala-Asp is primarily recognized for its role in neuroprotection and inflammation modulation. Key studies highlight its therapeutic potential:

- Neuroprotective Effects : Research indicates that this compound can inhibit caspase-1-like activity, leading to reduced apoptosis and inflammation in neurodegenerative conditions. This blockade results in a long-lasting neuroprotective effect, making it a candidate for therapeutic strategies against diseases like Alzheimer's .

- Inflammatory Response Modulation : Studies have shown that this compound can significantly reduce pro-inflammatory cytokines such as IL-1β and TNF-α, which are critical in the inflammatory response. This suggests potential applications in treating inflammatory diseases .

Agricultural Applications

In agriculture, this compound has been studied for its effects on plant growth and development:

- Biostimulant Properties : Research on tomato seedlings has demonstrated that the application of amino acid mixtures including Aspartic acid and Glutamic acid, with or without Alanine, can enhance plant growth. However, excessive concentrations of Ala can lead to phytotoxicity, indicating a need for careful application .

Material Science Applications

This compound has also found applications in material science, particularly in the development of bioinspired materials:

- Antimicrobial Coatings : The incorporation of this compound into polymer matrices has shown promise in creating surfaces with antimicrobial properties. These materials can inhibit the growth of both Gram-positive and Gram-negative bacteria, suggesting applications in medical devices and coatings .

Data Table: Summary of Applications

Case Study 1: Neuroprotection

A study explored the effect of this compound on neuroprotection in animal models. The results indicated that treatment with this compound significantly reduced neuronal death following induced injury by modulating inflammatory pathways and inhibiting caspase activity. This suggests a potential therapeutic role for this compound in neurodegenerative diseases.

Case Study 2: Agricultural Impact

In an experimental setup involving tomato plants, varying concentrations of Ala were tested alongside Asp and Glu. The findings revealed that while Asp + Glu promoted growth, high concentrations of Ala resulted in decreased biomass, highlighting its dual role as a beneficial agent at optimal levels but potentially harmful at higher concentrations.

Mecanismo De Acción

The mechanism of action of ala-asp involves its interaction with specific molecular targets and pathways. In biological systems, this compound can act as a substrate for enzymes involved in peptide metabolism. It can also modulate cellular processes by interacting with receptors or signaling molecules, influencing pathways related to cell growth, differentiation, and repair.

Comparación Con Compuestos Similares

Ala-asp can be compared with other dipeptides such as:

Gly-asp (glycine-aspartic acid): Similar in structure but contains glycine instead of alanine. Gly-asp has different biochemical properties and applications.

Ala-glu (alanine-glutamic acid): Contains glutamic acid instead of aspartic acid. Ala-glu has distinct roles in metabolic pathways and protein interactions.

Ala-ala (alanine-alanine): A simpler dipeptide with two alanine residues. Ala-ala is often used in studies of peptide bond formation and stability.

This compound is unique due to its specific combination of alanine and aspartic acid, which imparts distinct chemical and biological properties. Its applications in various fields highlight its versatility and importance in scientific research.

Actividad Biológica

Ala-Asp, or Alanine-Aspartate, is a dipeptide composed of the amino acids alanine and aspartic acid. This compound exhibits various biological activities that have been the subject of extensive research, particularly in the fields of biochemistry, pharmacology, and nutrition. This article aims to provide a comprehensive overview of the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant case studies.

This compound has been shown to participate in several biological processes:

- Neurotransmission : Both alanine and aspartate are involved in neurotransmission. Aspartate acts as an excitatory neurotransmitter in the central nervous system (CNS), while alanine may modulate neurotransmitter release.

- Metabolism : this compound plays a role in amino acid metabolism and can influence metabolic pathways involving energy production and nitrogen balance.

- Antioxidant Activity : Research indicates that this compound may exhibit antioxidant properties, which can protect cells from oxidative stress.

1. Neuroprotective Effects

Studies have demonstrated that this compound can provide neuroprotective effects against oxidative stress-induced neuronal damage. For instance, a study highlighted the protective role of this compound in human embryonic kidney cells exposed to oxidative stress, showing reduced apoptosis and improved cell viability .

2. Antioxidant Properties

This compound has been evaluated for its antioxidant activity using various assays. The IC50 values for radical scavenging activities were determined, showing that this compound can effectively scavenge free radicals, contributing to its potential as a therapeutic agent against oxidative stress-related diseases .

3. Cancer Metabolism

Recent research has indicated alterations in serum amino acid levels, including Ala and Asp, in non-small cell lung cancer (NSCLC) patients. The study suggests that these alterations could be utilized for classification purposes in cancer diagnostics . The metabolic pathways involving Ala and Asp were noted to play significant roles in tumor metabolism.

Case Study 1: Neuroprotective Effects

In a controlled study involving human embryonic kidney cells, this compound was administered alongside hydrogen peroxide (H2O2) to assess its protective effects against oxidative stress. The results indicated a significant reduction in cell death and maintenance of mitochondrial function when treated with this compound compared to controls .

Case Study 2: Cancer Biomarker Potential

A study investigated the serum levels of various amino acids, including Ala and Asp, in NSCLC patients. The findings revealed that specific alterations in these amino acids could serve as biomarkers for early detection and classification of cancer types, demonstrating the relevance of this compound in oncological research .

Data Tables

Table 1: Antioxidant Activity of this compound

| Assay Type | IC50 (μg/mL) |

|---|---|

| DPPH | 250 ± 2.21 |

| DMPD | 240 ± 1.35 |

| ABTS | 180 ± 1.65 |

Table 2: Serum Amino Acid Levels in NSCLC Patients

| Amino Acid | Early Stage AUC | Late Stage AUC |

|---|---|---|

| Alanine | 0.75 | 0.86 |

| Aspartate | 0.70 | 0.82 |

Propiedades

IUPAC Name |

2-(2-aminopropanoylamino)butanedioic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12N2O5/c1-3(8)6(12)9-4(7(13)14)2-5(10)11/h3-4H,2,8H2,1H3,(H,9,12)(H,10,11)(H,13,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XAEWTDMGFGHWFK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)NC(CC(=O)O)C(=O)O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12N2O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60942937 | |

| Record name | N-(2-Amino-1-hydroxypropylidene)aspartic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60942937 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

204.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

20727-65-5 | |

| Record name | L-Aspartic acid, N-L-alanyl- | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=186912 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | N-(2-Amino-1-hydroxypropylidene)aspartic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60942937 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

A: In the context of proximal tubule cells, Ala-Asp has been shown to stimulate transient secretory anion current and conductance increases in intact cell monolayers. [] This effect is thought to be due to this compound's interaction with an H+-peptide cotransporter, which leads to intracellular acidification and subsequent activation of Cl- channels. []

ANone: While the provided research does not explicitly state the molecular formula or spectroscopic data for this compound, it can be deduced from its structure as a dipeptide composed of Alanine and Aspartic Acid.

ANone: The provided research focuses on this compound's biological activity and does not provide information on its material compatibility, stability, or applications outside a biological context.

A: The research does not describe this compound as having catalytic properties. Its role appears primarily focused on its interaction with cellular transporters and subsequent physiological effects. []

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.